Cas no 157162-16-8 (3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester)
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- METHYL 3-HYDROXY-5-TRIFLUOROMETHYLTHIOPHENE-2-CARBOXYLATE
- 2-Thiophenecarboxylic acid, 3-hydroxy-5-(trifluoromethyl)-, methyl ester
- methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
- 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester
- 4-hydroxy-5-methoxycarbonyl-2-trifluoromethylthiophene
- Methyl (3-hydroxy-5-trifluoromethylthien-2-yl)-carboxylate
- Methyl 3-hydroxy-5-trifluoromethyl-2-thiophenecarboxylate
- 2-Thiophenecarboxylic acid, 3-hydroxy-5-(trifluoromethyl)-, meth
- DTXSID70374947
- CS-0187796
- E10182
- AB22765
- STL415031
- AKOS005169555
- 3-HYDROXY-5-(TRIFLUOROMETHYL)-2-THIOPHENECARBOXYLIC ACID METHYL ESTER
- Methyl (3-hydroxy-5trifluoromethylthien-2-yl)-carboxylate
- MFCD05864364
- 157162-16-8
- EN300-232602
- 3-Hydroxy-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester
- InChI=1/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H
- METHYL3-HYDROXY-5-TRIFLUOROMETHYLTHIOPHENE-2-CARBOXYLATE
- FS-1684
- SCHEMBL281723
- 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester
-
- MDL: MFCD05864364
- Inchi: 1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3
- InChI Key: FUICUPYQNGFYSP-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=C(C=C1C(F)(F)F)O
Computed Properties
- Exact Mass: 225.99100
- Monoisotopic Mass: 225.99114968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Boiling Point: 62°C/3mm
- PSA: 74.77000
- LogP: 2.25910
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 208906-5g |
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester |
157162-16-8 | 5g |
$987.00 | 2023-09-05 | ||
| Chemenu | CM314177-5g |
Methyl 3-Hydroxy-5-trifluoromethylthiophene-2-carboxylate |
157162-16-8 | 95% | 5g |
$420 | 2021-08-18 | |
| Fluorochem | 022032-250mg |
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate |
157162-16-8 | 95+% | 250mg |
£50.00 | 2022-03-01 | |
| Fluorochem | 022032-1g |
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate |
157162-16-8 | 95+% | 1g |
£79.00 | 2022-03-01 | |
| Fluorochem | 022032-5g |
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate |
157162-16-8 | 95+% | 5g |
£364.00 | 2022-03-01 | |
| TRC | H194235-250mg |
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester |
157162-16-8 | 250mg |
$ 420.00 | 2022-06-04 | ||
| TRC | H194235-500mg |
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester |
157162-16-8 | 500mg |
$ 695.00 | 2022-06-04 | ||
| TRC | H194235-1000mg |
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester |
157162-16-8 | 1g |
$ 1110.00 | 2022-06-04 | ||
| abcr | AB490379- |
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate; . |
157162-16-8 | €143.20 | 2023-02-02 | |||
| abcr | AB490379-250 mg |
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate; . |
157162-16-8 | 250MG |
€143.00 | 2023-04-20 |
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester Suppliers
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester
Research Brief on 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester (CAS: 157162-16-8)
3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester (CAS: 157162-16-8) is a fluorinated thiophene derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of a trifluoromethyl group and a hydroxyl substituent on the thiophene ring, serves as a key intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential as a building block for the development of novel therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders.
The unique structural features of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester contribute to its reactivity and pharmacological properties. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates, making this compound a valuable scaffold in medicinal chemistry. Recent research has focused on optimizing synthetic routes to improve the yield and purity of this intermediate, as well as investigating its incorporation into more complex molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 157162-16-8 as a precursor for the synthesis of potent kinase inhibitors. The team developed a series of analogs by functionalizing the hydroxyl group and modifying the ester moiety, leading to compounds with improved selectivity against specific kinase targets. Molecular docking studies revealed that the trifluoromethyl group plays a critical role in binding interactions within the ATP-binding pocket of target kinases.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester was utilized as a key intermediate in the development of antimicrobial agents. The study highlighted the compound's ability to serve as a core structure for designing molecules with activity against drug-resistant bacterial strains. Researchers observed that derivatives containing this scaffold exhibited enhanced membrane permeability compared to non-fluorinated analogs.
Recent pharmacokinetic studies have also shed light on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivatives based on 157162-16-8. Data from in vitro and in vivo models indicate that the presence of the trifluoromethyl group contributes to improved metabolic stability, with reduced susceptibility to cytochrome P450-mediated oxidation. These findings support the growing interest in this compound as a privileged structure in drug design.
Looking ahead, research efforts are increasingly focusing on the application of 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester in targeted drug delivery systems. Preliminary studies suggest that the thiophene core can be functionalized with various targeting moieties while maintaining the beneficial properties imparted by the trifluoromethyl group. This approach holds promise for developing more effective and selective therapeutics with reduced off-target effects.
In conclusion, 3-Hydroxy-5-(trifluoromethyl)thiophene-2-carboxylic acid methyl ester (CAS: 157162-16-8) continues to emerge as a valuable chemical entity in pharmaceutical research. Its unique structural features and demonstrated utility in multiple therapeutic areas make it a compound of significant interest for future drug discovery efforts. Ongoing research is expected to further expand its applications and optimize its synthetic accessibility for large-scale production.
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